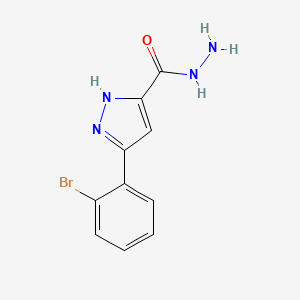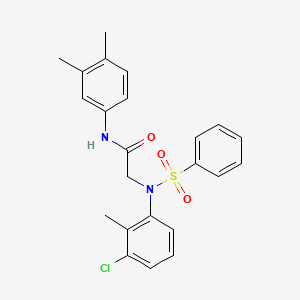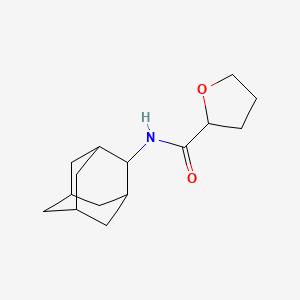
3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide, also known as BPC, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BPC has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes. In addition, 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been well-studied in the literature. However, there are also some limitations to its use. 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has low solubility in water, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and administration of 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide for cancer treatment. In addition, more research is needed to fully understand the mechanism of action of 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide and its potential applications in other fields, such as neuroprotection and anti-inflammatory treatments. Finally, the development of more soluble forms of 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide may expand its potential applications in the lab.
Synthesemethoden
The synthesis of 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide involves the reaction of 2-bromobenzoyl chloride with hydrazine hydrate, followed by the addition of pyrazole-5-carboxylic acid. The resulting product is then purified through recrystallization. This synthesis method has been well-established in the literature and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and anti-inflammatory treatments. In cancer research, 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been shown to have a protective effect on neurons and reduce oxidative stress. In anti-inflammatory treatments, 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been found to reduce inflammation and pain.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c11-7-4-2-1-3-6(7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLCXYFVOVDBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-cyclohexyl-1H-1,2,3-triazole](/img/structure/B6071108.png)
![4-[3-(3-methoxyphenyl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6071115.png)
![3-{[(cyclohexylmethyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6071118.png)

![1-(cyclohexylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6071127.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-5-[(methylthio)methyl]-2-furamide](/img/structure/B6071146.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6071148.png)
![{1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6071156.png)
![1-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone](/img/structure/B6071161.png)
![2-[(4-nitrobenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6071175.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6071180.png)
![2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6071204.png)
